An In-depth Technical Guide to the Physicochemical Properties of 2-[4-(Trifluoromethyl)phenyl]ethanol
An In-depth Technical Guide to the Physicochemical Properties of 2-[4-(Trifluoromethyl)phenyl]ethanol
Introduction: The Significance of a Fluorinated Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules. Its strong electron-withdrawing nature and high metabolic stability can significantly enhance a compound's lipophilicity, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive technical overview of 2-[4-(trifluoromethyl)phenyl]ethanol (CAS No: 2968-93-6), a key intermediate and building block that features this critical functional group.
This document moves beyond a simple recitation of data points. As a self-validating system, it is designed to provide not only the fundamental physicochemical properties but also the causality behind experimental choices for its analysis and the logic underpinning its application in research and development. We will explore its core properties, robust analytical methodologies for its characterization, and its role as a precursor in the synthesis of higher-value compounds.
Core Physicochemical Properties
The unique combination of a phenyl ethanol backbone and a para-substituted trifluoromethyl group gives this compound a distinct set of properties that are highly valuable in synthetic chemistry. These characteristics are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-[4-(trifluoromethyl)phenyl]ethanol | [3] |
| CAS Number | 2968-93-6 | [3][4] |
| Molecular Formula | C₉H₉F₃O | [4] |
| Molecular Weight | 190.17 g/mol | |
| Physical State | Liquid or low-melting solid | |
| Melting Point | 21 °C | [4] |
| Boiling Point | ~130-135 °C; 218 °C[4] | [4] |
| Density | 1.253 g/cm³ | [4] |
| Solubility | Soluble in polar aprotic solvents (e.g., ethyl acetate, dichloromethane). Limited solubility in water. |
The Role of the Trifluoromethyl Group in Drug Design
The presence of the -CF3 group is the most significant feature of this molecule from a drug development perspective. Its inclusion is a deliberate strategy to impart favorable characteristics to a lead compound.
Caption: Impact of the trifluoromethyl group on drug candidate properties.
Analytical Methodologies: A Self-Validating Workflow
Ensuring the identity, purity, and quality of a chemical intermediate is paramount. The following protocols describe a self-validating system where orthogonal analytical techniques are used to build a comprehensive and trustworthy profile of 2-[4-(trifluoromethyl)phenyl]ethanol.
Caption: A comprehensive analytical workflow for chemical characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method is chosen due to the moderate polarity of the molecule, allowing for excellent separation from non-polar and highly polar impurities on a C18 stationary phase. UV detection is effective because of the aromatic ring's chromophore.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 3-7 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of 2-[4-(trifluoromethyl)phenyl]ethanol and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Injection Volume: 10 µL.
-
Validation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation
Causality: GC is ideal for analyzing volatile and thermally stable compounds.[5] Coupling it with a Mass Spectrometry (MS) detector provides definitive structural information through fragmentation patterns, confirming the molecular weight and identity of the compound. This method is also highly sensitive for detecting volatile impurities.
Experimental Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer.[6]
-
Column: Phenyl-methyl siloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of 40-400 m/z.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Validation: The resulting mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight (190.17) and a fragmentation pattern consistent with the structure (e.g., loss of -CH₂OH, fragments corresponding to the trifluoromethylphenyl group).
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.
-
¹H NMR (Proton NMR):
-
Aromatic Protons: Two doublets are expected in the aromatic region (~7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons (-CH₂-): A triplet adjacent to the aromatic ring (~2.9 ppm) and another triplet adjacent to the hydroxyl group (~3.9 ppm) are expected.
-
Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent-dependent.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: Signals corresponding to the four distinct aromatic carbons are expected, with the carbon attached to the -CF3 group showing a characteristic quartet due to C-F coupling.
-
Aliphatic Carbons: Two signals for the -CH₂-CH₂- carbons.
-
Trifluoromethyl Carbon (-CF₃): A quartet with a large C-F coupling constant.
-
B. Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
-
Key Absorptions:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is the definitive signature of the hydroxyl group.
-
C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks typically appear just below 3000 cm⁻¹.
-
C-F Stretch: Strong absorptions are expected in the 1100-1350 cm⁻¹ region, characteristic of the trifluoromethyl group.
-
Applications and Synthetic Utility
2-[4-(Trifluoromethyl)phenyl]ethanol is not typically an end-product but rather a crucial intermediate.[3] Its primary value lies in the two reactive sites: the hydroxyl group and the aromatic ring.
-
Pharmaceutical Synthesis: It serves as a precursor for more complex Active Pharmaceutical Ingredients (APIs). The trifluoromethylphenyl moiety is a common feature in drugs targeting various conditions, including depression (e.g., fluoxetine analogues) and cancer (e.g., sorafenib analogues).[7][8] The hydroxyl group can be easily converted into other functional groups (esters, ethers, halides) or used as a handle for coupling reactions.
-
Agrochemicals: The trifluoromethyl group is also prevalent in modern pesticides and herbicides, making this compound a valuable starting material in agrochemical research.
-
Materials Science: The thermal stability imparted by fluorination makes it a candidate for incorporation into specialty polymers and materials.
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